4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a 1,3-thiazol-2-yl moiety bearing a 3-nitrophenyl group at its 4-position. The thiazole ring contributes to aromatic stacking and hydrogen bonding interactions, making it relevant in medicinal chemistry .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S2/c1-21(2)29(26,27)15-8-6-12(7-9-15)17(23)20-18-19-16(11-28-18)13-4-3-5-14(10-13)22(24)25/h3-11H,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZGCGQQZYYRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Table 1: Structural Comparison of Selected Analogs
*Estimated based on molecular formula.
Key Observations:
- Sulfamoyl Variations: Diethyl analogs (e.g., ) exhibit higher molecular weight and lipophilicity (XLogP3 = 3.5) compared to dimethyl derivatives.
- Nitro Position : The 3-nitro group in the main compound vs. 4-nitro in may lead to distinct electronic effects. The 3-nitro group creates a meta-directing effect, influencing reactivity in electrophilic substitution .
- Thiazol Substituents : Chlorophenyl () and unsubstituted thiazol () variants highlight the role of halogenation and aromaticity in modulating biological activity.
Spectral Features :
- IR : The main compound’s carbonyl (C=O) stretch appears at ~1663–1682 cm⁻¹, while the dimethylsulfamoyl S=O stretch occurs at ~1247–1255 cm⁻¹, consistent with tautomer-free thione forms .
- NMR : The 3-nitrophenyl group would show aromatic protons as doublets (δ ~7.5–8.5 ppm) and nitro group deshielding effects.
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for 4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions: (1) Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones, (2) Coupling of the sulfamoyl-benzamide moiety using carbodiimide-mediated amidation, and (3) Nitration of the phenyl group. Key parameters include temperature control (60–80°C for cyclization), solvent selection (DMF for solubility), and inert atmospheres to prevent oxidation. Catalysts like EDCI improve coupling efficiency .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring (δ 7.2–8.5 ppm for aromatic protons) and sulfamoyl group (δ 2.8–3.1 ppm for dimethyl groups).
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~470 Da) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h, followed by HPLC to detect degradation products.
- Thermal Stability : TGA/DSC analysis (25–300°C) to determine decomposition points. Stability in DMSO stock solutions should be monitored weekly .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Solvent Optimization : Replace DMF with DMAc to reduce byproduct formation during coupling.
- Catalyst Screening : Test HOBt vs. HOAt for amidation efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12h for cyclization) and improves yield by 15–20% .
Q. How should contradictory bioactivity data (e.g., high potency in one cell line but inactivity in another) be resolved?
- Dose-Response Refinement : Test a wider concentration range (1 nM–100 µM) to identify off-target effects.
- Metabolic Stability Assays : Use liver microsomes to rule out rapid inactivation in certain cell lines.
- Transcriptomic Profiling : RNA-seq to compare gene expression in responsive vs. non-responsive cells .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify the 3-nitrophenyl group (e.g., replace with 4-cyanophenyl) and compare IC50 values.
- Molecular Dynamics Simulations : Map electrostatic potentials to predict substituent effects on target binding.
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify key interactions .
Q. What advanced techniques are used for target identification?
- Chemical Proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS.
- DARTS (Drug Affinity Responsive Target Stability) : Detect stabilized proteins upon compound binding.
- CRISPR-Cas9 Screens : Knockout candidate targets to confirm resistance phenotypes .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETLab to assess logP (aim for 2–4), aqueous solubility, and CYP450 inhibition.
- Molecular Docking : AutoDock Vina to prioritize analogs with stronger binding to targets (e.g., EGFR; docking score ≤ -9 kcal/mol) .
Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?
- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (Rf ~0.3).
- Recrystallization : Ethanol/water (7:3) yields >90% purity.
- Prep-HPLC : C18 columns with 0.1% TFA in mobile phases for challenging separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
